molecular formula C20H16N6O3S B10834738 N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide

N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide

Cat. No.: B10834738
M. Wt: 420.4 g/mol
InChI Key: ZSSIYCOJZBCFEO-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for PMID26560530-Compound-50 involve a series of organic reactions. The preparation methods typically include:

Chemical Reactions Analysis

PMID26560530-Compound-50 undergoes several types of chemical reactions:

Scientific Research Applications

PMID26560530-Compound-50 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PMID26560530-Compound-50 involves the inhibition of BET bromodomains. The compound binds to the bromodomain regions of specific proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression and downstream biological effects .

Comparison with Similar Compounds

PMID26560530-Compound-50 is unique compared to other similar compounds due to its specific inhibition of BET bromodomains outside of the BET subfamily. Similar compounds include:

Properties

Molecular Formula

C20H16N6O3S

Molecular Weight

420.4 g/mol

IUPAC Name

N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C20H16N6O3S/c1-13(27)21-15-8-5-9-16(10-15)26-23-20(22-25-26)30-12-18(28)19-11-17(24-29-19)14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,21,27)

InChI Key

ZSSIYCOJZBCFEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2N=C(N=N2)SCC(=O)C3=CC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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